Fentin acetate

Vue d'ensemble

Description

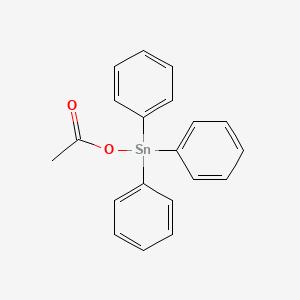

Fentin acetate is an organotin compound with the chemical formula (C₆H₅)₃SnO₂CCH₃. It is a colorless solid that was previously used as a fungicide. This compound is known for its effectiveness in controlling a range of fungal infections in agricultural settings .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Fentin acetate can be synthesized through the reaction of triphenyltin hydroxide with acetic anhydride. The reaction typically occurs under mild conditions, with the hydroxide being dissolved in an appropriate solvent and then treated with acetic anhydride. The reaction proceeds as follows:

(C6H5)3SnOH+(CH3CO)2O→(C6H5)3SnO2CCH3+CH3COOH

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions: Fentin acetate undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form triphenyltin oxide.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Nucleophiles such as halides or amines can be used under mild conditions to substitute the acetate group.

Major Products:

Oxidation: Triphenyltin oxide.

Substitution: Various triphenyltin derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Agricultural Applications

Fentin acetate is predominantly used as a fungicide to control a variety of fungal pathogens affecting crops. Its effectiveness against specific pests and diseases has been documented in several studies.

- Fungicidal Activity : this compound exhibits strong antifungal properties, particularly against pathogens such as Botrytis cinerea and Phytophthora species. It acts by inhibiting the growth of fungi through disruption of cellular processes.

- Antifeedant Properties : Research has shown that this compound can serve as an antifeedant against certain larvae, such as the fifth-instar larvae of Amsacta moorei. This property aids in reducing crop damage from insect feeding .

Environmental Persistence

Understanding the environmental fate of this compound is crucial for assessing its ecological impact. Studies have focused on its degradation processes in soil and water.

- Biodegradation : this compound undergoes biological degradation, with approximately 50% decomposing within 140 days in soil environments. This degradation leads to the formation of less harmful compounds .

- Photochemical Degradation : The compound also experiences photochemical breakdown when exposed to light, resulting in conversion to inorganic tin through intermediate compounds like diphenyltin and monophenyltin .

Toxicological Studies

Toxicological assessments are vital for determining the safety of this compound for both humans and the environment.

- Acute Toxicity : Studies indicate that this compound has a significant acute toxicity profile, with observed symptoms including anorexia and ataxia following exposure. The LD50 values vary among species but suggest a need for caution in its application .

- Chronic Effects : Long-term exposure studies have highlighted potential risks associated with this compound, including effects on reproductive health and organ function in laboratory animals .

Analytical Methods for Detection

Detecting this compound residues in agricultural products and environmental samples is essential for regulatory compliance.

- High-Performance Liquid Chromatography (HPLC) : A method involving HPLC has been developed to quantify this compound residues in beets and soils. The method shows high recovery rates (88.4%-95.6% for beet plants) and low detection limits (0.02 mg/kg) .

Case Studies

Several case studies illustrate the practical applications and implications of using this compound in agriculture:

Mécanisme D'action

Fentin acetate exerts its effects primarily through the disruption of fungal cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell death. The molecular targets include various enzymes involved in membrane synthesis and maintenance .

Comparaison Avec Des Composés Similaires

Fentin acetate is part of a group of organotin compounds, including:

- Fentin hydroxide (triphenyltin hydroxide)

- Fentin chloride (triphenyltin chloride)

Comparison:

- Fentin hydroxide: Similar antifungal properties but different solubility and stability characteristics.

- Fentin chloride: More soluble in water but less stable in the presence of moisture.

Uniqueness: this compound is unique in its balance of solubility and stability, making it particularly effective as a fungicide in various environmental conditions .

Activité Biologique

Fentin acetate, a member of the organotin compound family, is primarily known for its use as a fungicide in agricultural practices. Its biological activity has been the subject of various studies, focusing on its toxicological effects, metabolic pathways, and impact on immune and reproductive systems. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity of this compound.

This compound, chemically represented as CHOSn, exhibits antifungal properties primarily by inhibiting key biochemical pathways in fungi. It acts by disrupting mitochondrial function, leading to impaired oxidative phosphorylation. This inhibition has been observed in isolated liver mitochondria, where fentin compounds significantly reduce ATP synthesis and oxygen consumption .

Acute Toxicity

Acute toxicity studies indicate that this compound has a relatively low LD, suggesting a moderate risk upon exposure. The LD values vary across species; for instance, in rats, the oral LD is estimated at around 200 mg/kg . Symptoms of poisoning include anorexia, emesis, and neurological signs such as tremors and drowsiness .

Chronic Toxicity and Immunological Effects

Long-term exposure studies conducted on guinea pigs revealed significant immunological impacts. In one study, female guinea pigs fed a diet containing 15 ppm of this compound for 77 days exhibited a marked decrease in plasma cells within lymphatic tissues. This reduction correlated with diminished immune responses to tetanus toxoid injections . Histological examinations showed that this compound adversely affected lymphopoiesis, indicating potential risks for immune system functionality.

Reproductive Toxicity

Research into the reproductive effects of this compound on rats demonstrated significant alterations in ovarian histology. Female rats exposed to varying doses of this compound showed decreased numbers of mature follicles and increased incidences of follicular atresia. These changes suggest a reduction in fertility potential linked to fentin exposure .

Metabolism and Excretion

This compound undergoes metabolic transformations primarily in the liver. Studies have shown that it is hydrolyzed to triphenyltin (TPT) in aqueous environments, which further undergoes various metabolic pathways leading to different metabolites being excreted via bile and urine . The metabolites identified include di- and monophenyltin compounds, which are indicative of the compound's degradation processes within biological systems.

Persistence in the Environment

This compound's persistence in soil has been studied extensively. It degrades biologically with a half-life that varies based on environmental conditions. Research indicates that approximately 50% degradation occurs within several weeks under optimal conditions, highlighting the need for careful management to mitigate environmental impacts .

Case Studies

-

Case Study: Immunotoxicity in Guinea Pigs

- Objective : Evaluate the immunological effects of chronic this compound exposure.

- Findings : Significant reductions in lymphocyte populations were observed after prolonged dietary exposure.

- : this compound poses risks to immune system integrity in sensitive animal models.

-

Case Study: Reproductive Health in Rats

- Objective : Assess reproductive toxicity across generations.

- Findings : Notable histopathological changes were documented in ovarian tissues after exposure to this compound.

- : The compound may adversely affect reproductive health and fertility.

Summary Table of Biological Activities

Propriétés

IUPAC Name |

triphenylstannyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H5.C2H4O2.Sn/c3*1-2-4-6-5-3-1;1-2(3)4;/h3*1-5H;1H3,(H,3,4);/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDQNIWFZKXZFAY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O2Sn | |

| Record name | STANNANE, ACETOXYTRIPHENYL- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10013 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021408 | |

| Record name | Triphenyltin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Stannane, acetoxytriphenyl- appears as a white crystalline solid. Melting point 123-131 °C (253-268 °F). Used as a fungicide, algaecide and molluscicide. Controls early and late blight on potatoes., Colorless solid; [HSDB] White solid; [CAMEO] White odorless solid; [INCHEM] White powder; [MSDSonline], Solid | |

| Record name | STANNANE, ACETOXYTRIPHENYL- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10013 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triphenyltin acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7631 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (Acetyloxy)triphenylstannane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031789 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, about 9 mg/l at pH 5 and 20 °C., In ethanol 22, ethyl acetate 82, dichloromethane 460, hexane 5, toluene 89 (all in g/l at 20 °C)., 0.009 mg/mL at 20 °C | |

| Record name | TRIPHENYLTIN ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1783 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (Acetyloxy)triphenylstannane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031789 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.55 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.55 g/cu cm @ 20 °C | |

| Record name | STANNANE, ACETOXYTRIPHENYL- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10013 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPHENYLTIN ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1783 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.4e-08 mmHg at 140 °F (EPA, 1998), 0.00000048 [mmHg], Vapor pressure: 1.43X10-5 mm Hg @ 60 °C | |

| Record name | STANNANE, ACETOXYTRIPHENYL- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10013 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triphenyltin acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7631 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIPHENYLTIN ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1783 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The phasic distribution of spermatogenesis tubules after treatment with triphenyltin acetate and triphenyltin chloride was investigated in rats. Male albino Holtzman rats were divided into groups and administered triphenyltin acetate and triphenyltin chloride in the diet at 20 mg/kg/day for 20 days. Four animals from each group were killed on day 21 of treatment. Testes were removed and studied histologically for the presence or absence of sperm in tubules. Remaining animals were placed on regular food from day 25 of treatment for an additional 70 days and then treated as other animals. Although all eight phases of spermatogenesis were evident in triphenyltin acetate treated animals, as in controls, a general paucity of mature sperms and a relative predominance of earlier phases was evident. Sperm deficiencies were noted in phases 3 through 5 and the number of tubules was 33 percent of controls in phase 8. The latter indicated a possible effect of triphenyltin acetate on sertoli cells. In triphenyltin chloride treated animals, the tubules contained few sperm, especially in phases 2 to 5, and showed no normal phase distribution characteristics. No tubules advanced beyond phase 5. Triphenyltin chloride treated animals differed significantly in phase 4, indicating and interruption in the meiotic process. After normal diet for 70 days, triphenyltin acetate treated animals showed spermatogenesis similar to that of controls in all phases and in maturity of sperm. In the triphenyltin chloride treated group, spermatogenesis was similar to controls in all respects. The phasic distribution and tubule appearance were indicative of complete recovery of spermatogenic epithelium. /It was/ concluded that the difference in effects of the two triphenyltin compounds on the phasic distribution of cell association in tubules may be due to the actual concentration of the triphenyltin moiety reaching the active site. | |

| Record name | TRIPHENYLTIN ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1783 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, Small needles | |

CAS No. |

900-95-8, 900-45-8 | |

| Record name | STANNANE, ACETOXYTRIPHENYL- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10013 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fentin acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=900-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, m-nitro-, 3-thio-4-o-tolylsemicarbazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000900458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fentin acetate [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000900958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fentin acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76068 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, triphenylstannyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triphenyltin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fentin acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPHENYLTIN ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1783 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (Acetyloxy)triphenylstannane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031789 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

252 °F (EPA, 1998), 122-123 °C, 121 - 123 °C | |

| Record name | STANNANE, ACETOXYTRIPHENYL- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10013 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPHENYLTIN ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1783 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (Acetyloxy)triphenylstannane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031789 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.